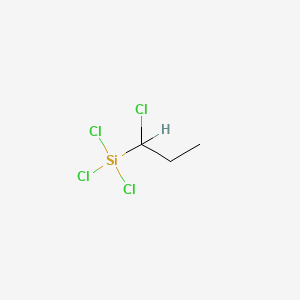
Trichloro(1-chloropropyl)silane
Vue d'ensemble
Description
Trichloro(1-chloropropyl)silane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in forming durable bonds between organic and inorganic materials, providing properties such as water and heat resistance without negatively affecting the original properties of the materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(1-chloropropyl)silane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals, such as rhodium (Rh) or platinum (Pt), to achieve high efficiency and selectivity . The reaction conditions often involve moderate temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of technical-grade silicon with hydrogen chloride at elevated temperatures. This process yields trichlorosilane, which can then undergo further reactions to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(1-chloropropyl)silane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atoms with nucleophiles such as alcohols or amines, forming various silane coupling agents.
Hydrolysis: In the presence of water, this compound rapidly hydrolyzes to form siloxane polymers and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols, amines, and other nucleophiles.
Hydrolysis: This reaction occurs readily in the presence of moisture or water, often at room temperature.
Major Products:
Nucleophilic Substitution: The major products are various silane coupling agents, which are used in numerous industrial applications.
Hydrolysis: The major products are siloxane polymers and hydrochloric acid.
Applications De Recherche Scientifique
Trichloro(1-chloropropyl)silane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and silane coupling agents.
Biology: It is employed in the modification of surfaces to enhance biocompatibility and adhesion properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical device coatings.
Mécanisme D'action
The primary mechanism of action of trichloro(1-chloropropyl)silane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, forming strong bonds with various substrates. This property makes it an effective coupling agent, enabling the formation of durable bonds between organic and inorganic materials .
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl₃): Used as a precursor in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane (H₂SiCl₂): Another precursor for silicon production, often used in chemical vapor deposition processes.
Silicon Tetrachloride (SiCl₄): Used in the production of optical fibers and as a reagent in the synthesis of other silicon compounds.
Uniqueness: Trichloro(1-chloropropyl)silane is unique due to its specific structure, which allows it to act as an effective silane coupling agent. Its ability to form strong bonds with both organic and inorganic materials makes it highly valuable in various industrial applications, particularly in the production of adhesives, sealants, and coatings .
Propriétés
IUPAC Name |
trichloro(1-chloropropyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Si/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHRPNTNQYJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([Si](Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591125 | |
| Record name | Trichloro(1-chloropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-88-4 | |
| Record name | Trichloro(1-chloropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-](/img/structure/B3057162.png)





